molecular formula C10H7Cl2N3O2S B2373894 N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 1172735-21-5

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2373894
CAS No.: 1172735-21-5
M. Wt: 304.15
InChI Key: UNFYWRCRONLPLK-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms, an oxadiazole ring, and a cyclopropane carboxamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps. One common method includes the condensation of 2,5-dichlorothiophene-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Finally, the cyclopropane carboxamide group is introduced through a reaction with cyclopropanecarbonyl chloride under basic conditions .

Chemical Reactions Analysis

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

    Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the oxadiazole and cyclopropane carboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2S/c11-6-3-5(7(12)18-6)9-14-15-10(17-9)13-8(16)4-1-2-4/h3-4H,1-2H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFYWRCRONLPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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